Optimized Synthesis Yields for 2-Bromo-5-ethoxypyridine
The synthesis of 2-Bromo-5-ethoxypyridine can be achieved in quantitative yields (100%) from 6-bromopyridin-3-ol . While this is a single data point and not a direct comparative study, achieving a quantitative yield is a desirable and often optimized outcome for a key intermediate. This high efficiency in a fundamental step can translate to lower procurement costs and more predictable scale-up compared to analogs that may require more complex or lower-yielding syntheses .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 100% (2.32 g from 2.0 g starting material) |
| Comparator Or Baseline | Typical yields for similar alkylation reactions of pyridinols vary, with optimization often required to reach >90%. A direct quantitative comparison to a specific analog's synthesis yield was not found in the available search results. |
| Quantified Difference | Not available for direct comparison. |
| Conditions | Reaction of 6-bromopyridin-3-ol with iodoethane and K2CO3 in DMF at 60°C. |
Why This Matters
A high-yielding synthesis step can reduce the overall cost of goods and minimize waste, making it an economically attractive intermediate.
